![molecular formula C20H19ClFN3OS B2765073 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide CAS No. 1797725-46-2](/img/structure/B2765073.png)
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide” is a benzothiazole derivative . Benzothiazole derivatives are known for their wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . They have been used in various fields such as cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In the case of this specific compound, it was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The crystal structure information system provides further details on the compound’s structure .Chemical Reactions Analysis
Benzothiazole derivatives are highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .Scientific Research Applications
Antimicrobial and Antifungal Applications
- A study on substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives demonstrated good to moderate activity against selected bacterial and fungal strains. The study highlighted the potential of these compounds in designing more potent antimicrobial agents (Anuse et al., 2019).
Anticancer Applications
- Novel fluoro substituted benzo[b]pyran compounds, which include structures related to the specified compound, have been synthesized and tested against lung cancer cell lines, showing anticancer activity at low concentrations compared to the reference drug 5-fluorouracil (Hammam et al., 2005).
Anti-inflammatory Applications
- Bisthiourea derivatives of dipeptide conjugated to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole were synthesized and examined for in vitro anti-inflammatory activity, revealing potential as anti-inflammatory agents. These compounds showed lower IC50 values than standard references indomethacin and ibuprofen, indicating significant anti-inflammatory potential (Kumara et al., 2017).
Antipsychotic Applications
- A series of benzamides, including structures similar to N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide, was synthesized and evaluated as potential antipsychotics. These compounds showed promising pharmacological profiles for D2, 5-HT1A, and 5-HT2A receptors, providing a foundation for further preclinical studies (Yang et al., 2016).
Pharmacokinetics and Drug Metabolism
- The disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, structurally related to the specified compound, were investigated in humans, providing insights into the pharmacokinetics and potential therapeutic applications for insomnia treatment (Renzulli et al., 2011).
Mechanism of Action
Future Directions
The future directions for this compound could involve further exploration of its potential applications in medical and pharmaceutical fields, given its potent cytotoxicity and anti-inflammatory properties . Further studies could also focus on improving the synthesis process and exploring other potential biological activities of this compound.
properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3OS/c21-14-4-3-5-15(22)18(14)19(26)23-12-13-8-10-25(11-9-13)20-24-16-6-1-2-7-17(16)27-20/h1-7,13H,8-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSZTXVIOBBRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

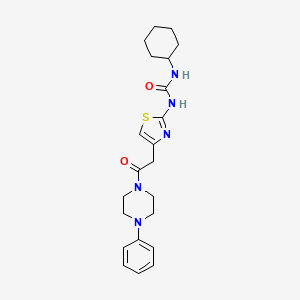
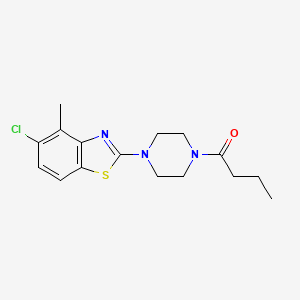
![5-oxo-1-phenyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2764994.png)


![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2764999.png)
![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2765001.png)
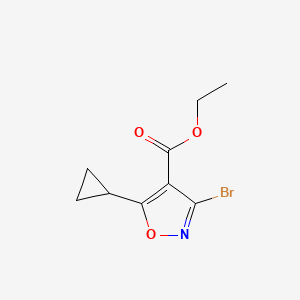
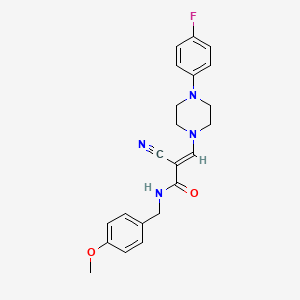
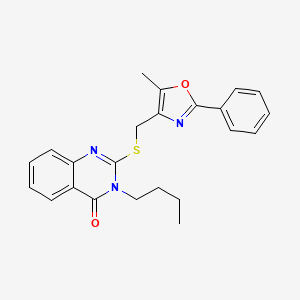

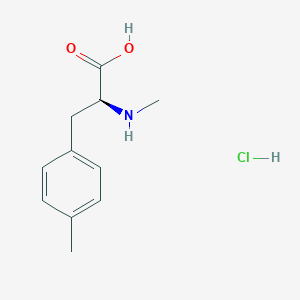
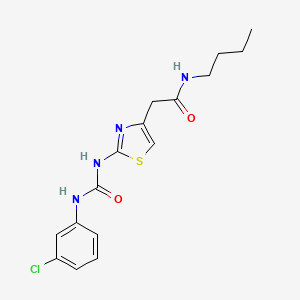
![2-{4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide](/img/structure/B2765013.png)